Ethyl 7-(4-hydroxyphenyl)heptanoate
Description
Ethyl 7-(4-hydroxyphenyl)heptanoate is an ester derivative featuring a heptanoate backbone substituted with a 4-hydroxyphenyl group at the seventh carbon. These compounds are often utilized in organic synthesis, flavor chemistry, and pharmaceutical research due to their tunable physicochemical properties and biological relevance.
Properties
CAS No. |
151608-68-3 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
ethyl 7-(4-hydroxyphenyl)heptanoate |
InChI |
InChI=1S/C15H22O3/c1-2-18-15(17)8-6-4-3-5-7-13-9-11-14(16)12-10-13/h9-12,16H,2-8H2,1H3 |
InChI Key |
XAWDFINNKUHQHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of ethyl 7-(4-hydroxyphenyl)heptanoate, highlighting differences in substituents, molecular weights, and applications:
Key Observations:
- Substituent Effects : The 4-hydroxyphenyl group likely increases polarity compared to methoxy (electron-donating) or bromo (electron-withdrawing) analogs, influencing solubility and reactivity .
- Ketone Functionality : Compounds with 4,7-diketo groups (e.g., CAS 1208318-08-4) exhibit distinct reactivity, such as participation in Michael addition or nucleophilic acyl substitution .
- Biological Relevance: Ethyl heptanoate is a flavor compound in Baijiu, while brominated and diketo derivatives are used in synthetic organic chemistry .
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